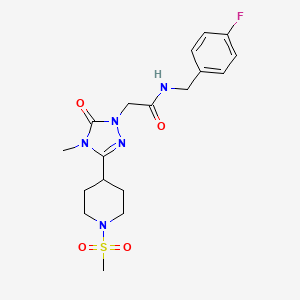
N-(4-fluorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H24FN5O4S and its molecular weight is 425.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article details its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a piperidine ring, a triazole moiety, and a sulfonyl group. These functional groups are known to contribute to various biological activities.
Research indicates that compounds with similar structures often exert their effects through multiple pathways:
- Anti-inflammatory Activity : The triazole and piperidine components may interact with cyclooxygenase (COX) enzymes, potentially inhibiting inflammatory pathways. For instance, related compounds have shown significant selectivity for COX-II with IC50 values indicating potent anti-inflammatory effects .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Studies have shown that derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 10 μg/mL .
- Cytokine Modulation : Similar compounds have been reported to modulate cytokine levels by inhibiting phosphodiesterase (PDE) enzymes, thus reducing pro-inflammatory cytokines like TNF and IL-17 while promoting anti-inflammatory cytokines such as IL-10 .
In Vitro Studies
In vitro studies have demonstrated the biological efficacy of this compound:
| Study | Activity Assessed | Results |
|---|---|---|
| Chahal et al. (2023) | COX-II Inhibition | IC50 = 0.011 μM (high potency compared to Celecoxib) |
| Aziz-ur-Rehman et al. (2011) | Antibacterial Activity | MIC = 10 μg/mL against B. subtilis and E. coli |
| PMC Study (2023) | Cytokine Modulation | Significant reduction in TNF and IL-17 levels |
Case Studies
Several case studies have highlighted the therapeutic potential of structurally similar compounds:
- Anti-cancer Activity : Compounds with piperidine and triazole functionalities have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown promise in targeting actin-bundling proteins involved in metastasis .
- Neuroprotective Effects : Research has indicated that certain sulfonamide derivatives can enhance cognitive functions by modulating neurotransmitter levels and reducing neuroinflammation .
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN5O4S/c1-22-17(14-7-9-23(10-8-14)29(2,27)28)21-24(18(22)26)12-16(25)20-11-13-3-5-15(19)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYDRPLQLABFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NCC2=CC=C(C=C2)F)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














